3-Allyl-5-chloro-1,8-naphthyridine
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Overview
Description
3-Allyl-5-chloro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 3-allyl-5-chloro-1,8-naphthyridine, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of water-soluble catalysts and eco-friendly reaction conditions is emphasized to ensure sustainable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-5-chloro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the fifth position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
3-Allyl-5-chloro-1,8-naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-allyl-5-chloro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound with diverse biological activities.
3-Allyl-1,8-naphthyridine: Similar structure but lacks the chlorine atom at the fifth position.
5-Chloro-1,8-naphthyridine: Similar structure but lacks the allyl group at the third position.
Uniqueness: 3-Allyl-5-chloro-1,8-naphthyridine is unique due to the presence of both the allyl group and the chlorine atom, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and its utility in various industrial applications .
Properties
Molecular Formula |
C11H9ClN2 |
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Molecular Weight |
204.65 g/mol |
IUPAC Name |
5-chloro-3-prop-2-enyl-1,8-naphthyridine |
InChI |
InChI=1S/C11H9ClN2/c1-2-3-8-6-9-10(12)4-5-13-11(9)14-7-8/h2,4-7H,1,3H2 |
InChI Key |
UCLKXWVTMSQCLY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC2=C(C=CN=C2N=C1)Cl |
Origin of Product |
United States |
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